molecular formula C52H44F12FeO2P2 B12321397 Walphos SL-W005-1

Walphos SL-W005-1

Cat. No.: B12321397
M. Wt: 1046.7 g/mol
InChI Key: LYSMTOMQQHQCKG-UHFFFAOYSA-N
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Description

Walphos SL-W005-1 is a chelating chiral phosphine ligand commonly used in metal-catalyzed reactions. It is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis. The compound is a white solid with good solubility and is often utilized in enantioselective catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Walphos SL-W005-1 is typically synthesized through organic synthesis methods. The process involves the reaction of chiral ketones with phosphorus-containing reagents. One common synthetic route includes the Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene, resulting in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Walphos SL-W005-1 undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions where one ligand is replaced by another on a metal center.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metal complexes, such as [PdCl2(L)] and [RuCl(p-cymene)(L)]PF6, where L represents the this compound ligand .

Scientific Research Applications

Walphos SL-W005-1 has a wide range of scientific research applications:

Mechanism of Action

Walphos SL-W005-1 exerts its effects by forming stable complexes with transition metals. The ligand coordinates to the metal center through its phosphorus atoms, creating a chiral environment that facilitates enantioselective catalysis. The molecular targets include various transition metals such as rhodium, ruthenium, and iridium, which are commonly used in catalytic hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high enantiomeric excess in asymmetric hydrogenation reactions and its ability to form stable complexes with a variety of transition metals. Its unique biferrocene backbone provides flexibility and stability, making it a preferred choice in many catalytic applications .

Properties

Molecular Formula

C52H44F12FeO2P2

Molecular Weight

1046.7 g/mol

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;

InChI Key

LYSMTOMQQHQCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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